![molecular formula C20H20N2O3S2 B7527433 N-[5-[(3,4-dimethylphenyl)methyl]-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide](/img/structure/B7527433.png)
N-[5-[(3,4-dimethylphenyl)methyl]-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-[(3,4-dimethylphenyl)methyl]-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide, commonly known as DMF-10, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. DMF-10 is a benzamide derivative that has been synthesized through a series of chemical reactions involving thiazole and benzene moieties.
Wirkmechanismus
DMF-10 exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer cell proliferation and inflammation. DMF-10 also activates the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. In addition, DMF-10 has been found to inhibit the formation of amyloid-beta plaques, which is thought to be due to its ability to bind to beta-secretase, an enzyme involved in the production of amyloid-beta.
Biochemical and Physiological Effects:
DMF-10 has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes and signaling pathways involved in cancer cell proliferation and inflammation. DMF-10 also activates the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. In addition, DMF-10 has been found to inhibit the formation of amyloid-beta plaques, which is thought to be due to its ability to bind to beta-secretase, an enzyme involved in the production of amyloid-beta.
Vorteile Und Einschränkungen Für Laborexperimente
DMF-10 has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. DMF-10 has also been shown to exhibit potent therapeutic effects at low concentrations, making it a useful tool for studying various disease models. However, one limitation of DMF-10 is its poor solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
DMF-10 has shown significant potential as a therapeutic agent for various diseases. Future research directions could include further optimization of the synthesis method to improve yield and purity, as well as the development of more water-soluble derivatives. DMF-10 could also be studied in combination with other therapeutic agents to enhance its efficacy. In addition, further studies could be conducted to elucidate the precise mechanisms of action of DMF-10, which could help to identify new therapeutic targets for various diseases.
Synthesemethoden
DMF-10 is synthesized through a series of chemical reactions starting with 3,4-dimethylbenzaldehyde and 2-aminothiazole. The reaction involves the formation of an imine intermediate, which is then reduced to the corresponding amine using sodium borohydride. The amine is then reacted with 4-methylsulfonylbenzoic acid to form the final product, DMF-10. The synthesis method has been optimized to achieve high yields and purity of DMF-10.
Wissenschaftliche Forschungsanwendungen
DMF-10 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective properties. DMF-10 has also been studied for its potential use in treating Alzheimer's disease and Parkinson's disease. The compound has been found to inhibit the formation of amyloid-beta plaques, which are implicated in the development of Alzheimer's disease. DMF-10 has also been shown to protect dopaminergic neurons, which are affected in Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[5-[(3,4-dimethylphenyl)methyl]-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-13-4-5-15(10-14(13)2)11-17-12-21-20(26-17)22-19(23)16-6-8-18(9-7-16)27(3,24)25/h4-10,12H,11H2,1-3H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEVSEYLKXNIFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.